Ethyl 3-(2-fluorophenyl)propanoate

Vue d'ensemble

Description

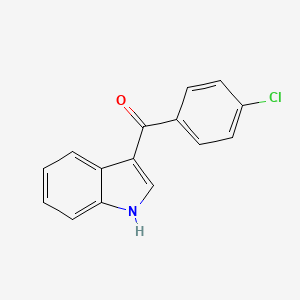

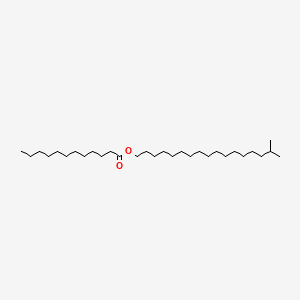

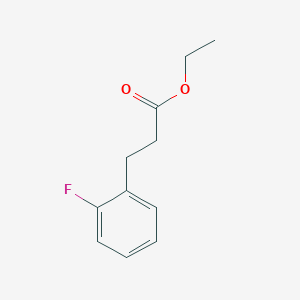

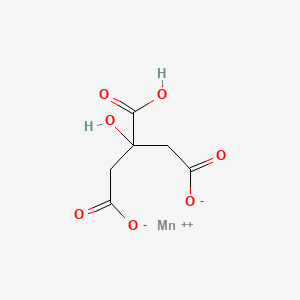

Ethyl 3-(2-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.21800 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact mass is 196.09000 .Physical And Chemical Properties Analysis

This compound has a density of 1.093g/cm3 . It has a boiling point of 247.523ºC at 760 mmHg . The flash point is 100.536ºC .Applications De Recherche Scientifique

Polymorphism in Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, has two polymorphic forms. These forms are characterized using spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopy methods like infrared, Raman, UV-visible, and fluorescence spectroscopy (Vogt et al., 2013).

Organic Synthesis and Catalysis

Ethyl 2-bromo-3-allyloxy- and -3-(propargyloxy)propanoates, related to Ethyl 3-(2-fluorophenyl)propanoate, undergo electroreductive radical cyclization catalyzed by nickel(I) in carbon cathodes in dimethylformamide. This process forms cyclic compounds with potential applications in organic synthesis (Esteves et al., 2005).

Chemical Transformations

Ethyl α-cyano-β-(p-fluorophenyl)-β-(2-furyl)propionate, similar in structure to this compound, undergoes various chemical transformations, including deethoxycarbonylation and reduction to form other compounds with potential use in chemical research (Arutyunyan et al., 2006).

Supramolecular Assembly in Crystal Structures

Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate demonstrates the formation of three-dimensional supramolecular networks in crystal structures. These networks are governed by hydrogen bonds and π⋯π stacking interactions, which play an essential role in stabilizing molecular conformation and self-assembly processes (Matos et al., 2016).

Synthesis of Amino Acids Derivatives

Ethyl 3-(3-aminophenyl)propanoate, structurally related to this compound, is synthesized using a tandem Knoevenagel condensation/alkylidene reduction process. This synthesis approach is significant in the preparation of amino acids derivatives (Nagel et al., 2011).

Non-Hydrogen Bond Type Interactions

Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, structurally related, exhibits an unusual C⋯π interaction of non-hydrogen bond type, as rationalized by ab initio computations. This interaction is rare and significant for understanding molecular interactions (Zhang et al., 2012).

Biocatalysis in Organic Synthesis

Ethyl 3-aryl-3-oxopropanoates, including 2-fluorophenyl variants, are reduced enantioselectively to alcohols by fungi like Rhizopus arrhizus. This biocatalytic process is essential in organic synthesis for producing enantiomerically pure compounds (Salvi & Chattopadhyay, 2006).

Molecular Structure and Crystallography

(E)-2-[1-(4-Fluorophenyl)pent-1-en-3-ylidene]malononitrile, a molecule similar in structure, shows planar molecular conformation except for the ethyl group. Understanding its crystal structure contributes to the knowledge of molecular geometry and interactions (Kang, 2011).

Propriétés

IUPAC Name |

ethyl 3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVQFYQJXPVOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564961 | |

| Record name | Ethyl 3-(2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-89-8 | |

| Record name | Ethyl 3-(2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)